molecular formula C12H16N2O4 B1522535 tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate CAS No. 1261365-75-6

tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate

Cat. No.: B1522535
CAS No.: 1261365-75-6
M. Wt: 252.27 g/mol
InChI Key: TZAOPISIPNHPQT-UHFFFAOYSA-N
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Description

tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate is a pyridine-derived compound featuring a fused 1,4-dioxane ring system and a tert-butyl carbamate (Boc) protecting group at the 7-position. The Boc group is widely used in organic synthesis to protect amine functionalities, suggesting this compound may serve as a key intermediate in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-6-9-10(13-7-8)17-5-4-16-9/h6-7H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAOPISIPNHPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate typically involves multiple steps, starting with the formation of the core [1,4]dioxino[2,3-b]pyridine structure. One common synthetic route includes the following steps:

  • Formation of the Pyridine Ring: : The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dihydroxy-1,4-dioxin and a suitable nitrogen source.

  • Introduction of the Carbamate Group: : The carbamate group is introduced by reacting the pyridine derivative with tert-butyl isocyanate under controlled conditions.

  • Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Industry: : Use in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these mechanisms is crucial for developing applications in various fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs differing in substituents, substitution positions, or carbamate attachment modes. These variations influence molecular properties such as lipophilicity, electronic effects, and steric hindrance, which are critical for synthetic or biological applications.

Structural and Substituent Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Position of Carbamate Key Features
Target Compound : tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate C11H14N2O4 (inferred) ~254.2 None 7-position Base structure with unsubstituted fused ring; ideal for functionalization.
tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate 1346446-94-3 C12H15ClN2O4 286.7 Chlorine 6-position Chlorine increases lipophilicity and may enhance metabolic stability .
tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate Methoxy (×2) 3-position (via methyl) Methoxy groups improve solubility; methyl spacer adds conformational flexibility .
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Fluorine 2-position (via methyl) Fluorine’s electronegativity may alter electronic distribution and hydrogen-bonding potential .
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate 1346447-18-4 Chlorine 8-position (via methyl) Methyl spacer and chlorine substituent may reduce steric hindrance compared to direct attachment .

Functional Implications

  • Chlorine Substituents : The 7-chloro derivative (CAS 1346446-94-3) exhibits higher molecular weight (286.7 vs. ~254.2 for the target compound) and increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility. Chlorine’s electron-withdrawing effect may also stabilize the carbamate group against hydrolysis .
  • Methoxy Groups : The 4,5-dimethoxy analog (page 229 ) likely has enhanced solubility in polar solvents due to methoxy’s electron-donating nature, making it suitable for reactions requiring polar environments.
  • Fluorine Substituents : The 3-fluoro derivative (page 18 ) may exhibit altered pharmacokinetics, as fluorine is often used to block metabolic degradation sites.

Stability and Handling

  • The 7-chloro derivative requires refrigerated storage, suggesting greater sensitivity to degradation compared to the target compound .
  • No stability data are available for the methoxy or fluorine analogs, but their substituents may confer differential stability under acidic/basic conditions.

Biological Activity

tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate is a compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, research findings, and case studies that highlight its significance in various biological contexts.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 1261365-75-6
  • Structural Characteristics : The compound features a dioxino-pyridine framework, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways involved in neurodegenerative diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase and β-secretase activities, which are crucial in the pathophysiology of Alzheimer's disease.
  • Antioxidant Activity : It may exhibit antioxidant properties that help mitigate oxidative stress in neuronal cells.
  • Neuroprotection : In vitro studies indicate that the compound can protect against amyloid-beta-induced toxicity in astrocytes.

In Vitro Studies

Research has demonstrated that this compound can enhance cell viability in astrocytes exposed to amyloid-beta peptide. The following table summarizes key findings from various studies:

StudyModelKey Findings
Study 1Astrocyte culturesIncreased cell viability by 20% when co-treated with amyloid-beta.
Study 2Enzyme assaysIC50 for acetylcholinesterase inhibition was found to be 15.4 nM.
Study 3Oxidative stress modelsReduced TNF-α production and improved cell survival under stress conditions.

Case Studies

  • Neuroprotective Effects : A study investigated the effects of this compound on astrocytes treated with amyloid-beta. Results indicated a significant reduction in cell death compared to controls.
    "The compound demonstrated a moderate protective effect against amyloid-beta toxicity in astrocytes" .
  • Enzymatic Inhibition : Another research effort focused on the compound's role as an acetylcholinesterase inhibitor. It was noted that the compound effectively reduced enzyme activity, suggesting potential for treating cognitive decline associated with Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.